molecular formula C18H20ClNO4 B6134683 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine

2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine

Cat. No. B6134683
M. Wt: 349.8 g/mol
InChI Key: RPNYYZHFORPGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is not fully understood. However, it has been proposed that its anti-inflammatory activity is mediated through the inhibition of the NF-κB signaling pathway, which is known to regulate the expression of pro-inflammatory cytokines. Its antitumor activity is believed to be mediated through the induction of cell cycle arrest and apoptosis in cancer cells. Its antimicrobial activity is believed to be mediated through the disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine in lab experiments is its potent anti-inflammatory, antitumor, and antimicrobial activities. However, one of the limitations is its relatively complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine. One direction is to further investigate its mechanism of action to better understand its biological activity. Another direction is to explore its potential therapeutic applications in various diseases, including cancer and infectious diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine can be achieved through a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde with morpholine in the presence of an acid catalyst to form 2-(2-chlorobenzyl)morpholine. The second step involves the acetylation of the hydroxyl group of 5-hydroxymethyl-2-furancarboxaldehyde with acetic anhydride to form 5-acetoxymethyl-2-furancarboxaldehyde. The third step involves the condensation of 2-(2-chlorobenzyl)morpholine with 5-acetoxymethyl-2-furancarboxaldehyde in the presence of a base catalyst to form 2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine.

Scientific Research Applications

2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to possess antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-22-12-14-6-7-17(24-14)18(21)20-8-9-23-15(11-20)10-13-4-2-3-5-16(13)19/h2-7,15H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNYYZHFORPGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine

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